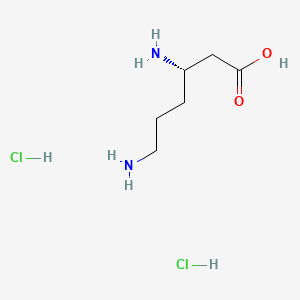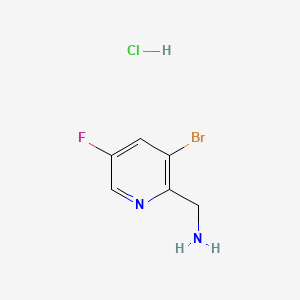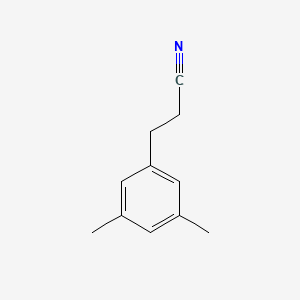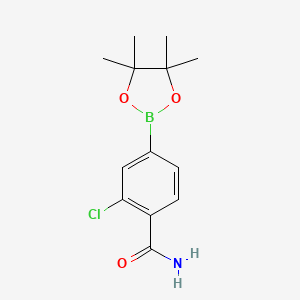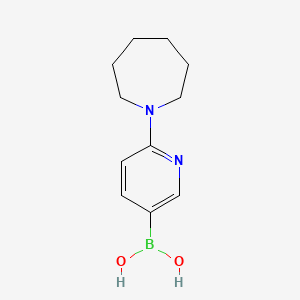
(6-(Azepan-1-yl)pyridin-3-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-(Azepan-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C11H17BN2O2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOB(O)c1ccc(nc1)N2CCCCC2 . The InChI code for this compound is 1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2 . Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 220.08 . It should be stored in a freezer .Wissenschaftliche Forschungsanwendungen
- Anwendung: 6-(Azepan-1-yl)pyridin-3-boronsäure dient als wertvolles Borreagenz in Suzuki–Miyaura-Kupplungsreaktionen. Seine milden Reaktionsbedingungen, die Toleranz gegenüber funktionellen Gruppen und die schnelle Transmetallierung mit Palladiumkomplexen machen sie zu einer attraktiven Wahl für die Synthese komplexer organischer Moleküle .
- Forschung: Neuartige substituierte N-(6-(4-(pyrazin-2-carbonyl)piperazin/homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate, darunter solche, die 6-(Azepan-1-yl)pyridin-3-boronsäure enthalten, wurden entwickelt und auf ihre anti-tuberkulose Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht .
Suzuki–Miyaura-Kupplung
Anti-Tuberkulosemittel
Fluoreszenzsensorik
Zusammenfassend lässt sich sagen, dass 6-(Azepan-1-yl)pyridin-3-boronsäure in verschiedenen wissenschaftlichen Bereichen eine vielseitige Rolle spielt, von der synthetischen Chemie bis zur Krankheitsforschung. Ihre Vielseitigkeit und spezifischen Interaktionen machen sie zu einer faszinierenden Verbindung für weitere Erforschung . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie gerne! 😊
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.
Mode of Action
The mode of action of 6-(Azepan-1-yl)pyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its role in suzuki-miyaura cross-coupling reactions, it can be inferred that it participates in pathways involving the formation of carbon-carbon bonds .
Result of Action
The result of the action of 6-(Azepan-1-yl)pyridine-3-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 6-(Azepan-1-yl)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst, and the temperature . Additionally, the stability of the compound may be influenced by storage conditions .
Biochemische Analyse
Biochemical Properties
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can interact with proteins that have exposed hydroxyl groups, influencing their function and stability .
Cellular Effects
The effects of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting specific enzymes within this pathway, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by binding to the active site serine residue, thereby preventing substrate access . Additionally, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
Within cells and tissues, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGUMHHNOVNPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716560 |
Source


|
| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227612-21-6 |
Source


|
| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

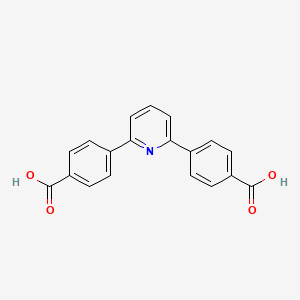
![5,13-Dioxa-1,3,9,11-tetrazadispiro[5.1.58.16]tetradeca-1,3,9,11-tetraene](/img/structure/B578278.png)
